molecular formula C16H26N4O3S B2519359 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide CAS No. 899756-35-5

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide

Cat. No. B2519359
CAS RN: 899756-35-5
M. Wt: 354.47
InChI Key: BRIQGRDPLZCLCN-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential applications in treating various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs) are a class of compounds used across various industries to retard oxidative reactions and extend product shelf life. The environmental occurrence, human exposure, and toxicity of SPAs have been extensively studied. These compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in diverse environmental matrices and in humans. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects. Future research directions include investigating novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Biodegradation and Environmental Fate of Organic Compounds

Understanding the biodegradation and fate of organic compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater provides insight into the environmental impact of related chemical structures. Microorganisms capable of degrading such compounds aerobically have been identified, highlighting the importance of biodegradation as a remediation strategy. Future studies are encouraged to explore the microbial degradation of similar complex compounds to mitigate environmental pollution (S. Thornton et al., 2020).

Therapeutic Applications of Heterocyclic Compounds

Heterocyclic compounds, including pyrazoles and oxadiazoles, have been explored for various therapeutic applications. These include antiviral, analgesic, anti-inflammatory, and anticancer activities. The synthesis and functionalization of heterocyclic compounds provide valuable pathways for the development of new pharmaceutical agents with enhanced efficacy and reduced toxicity. Research in this area continues to expand, exploring novel synthetic routes and biological activities of these compounds (A. M. Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-5-23-8-6-7-17-14(21)15(22)18-13-11-9-24-10-12(11)19-20(13)16(2,3)4/h5-10H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQGRDPLZCLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide

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